molecular formula C9H10O2S B11968019 (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide CAS No. 151233-62-4

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide

Cat. No.: B11968019
CAS No.: 151233-62-4
M. Wt: 182.24 g/mol
InChI Key: JYOGGEJXQNWMET-UHFFFAOYSA-N
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Description

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide can be achieved through several methods. One notable method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds via a quaternary spirocyclization intermediate formed by selective ipso-addition instead of ortho-attack. The S-migration process then leads to the final product .

Another method involves the oxidation of thiophenes to their corresponding 1,1-dioxides. This process can be carried out using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical synthesis. This method is favored due to its efficiency and the ability to produce high yields of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzothiophenes .

Scientific Research Applications

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thiophene 1,1-dioxide: A simpler analog that lacks the benzene ring.

    Benzo(B)thiophene: The parent compound without the 1,1-dioxide functionality.

    2,3-Dihydrobenzo(B)thiophene: A reduced form of the parent compound.

Uniqueness

(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is unique due to its specific structural features, including the presence of both a benzene ring and a thiophene ring with a 1,1-dioxide functionality. This combination imparts unique electronic and chemical properties, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGGEJXQNWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401254
Record name 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151233-62-4, 6224-56-2
Record name 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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